RM-133
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Overview
Description
RM-133 is a promising pro-apoptotic agent which shows activity on various cancer cell lines.
Scientific Research Applications
Anticancer Properties and Mechanism of Action
RM-133, an aminosteroid derivative, has demonstrated significant potential as an anticancer molecule. In vitro studies have established that this compound induces apoptosis in cancer cells. Its cytotoxicity is attributed to endoplasmic reticulum (ER)-related apoptosis, categorizing this compound as an endoplasmic reticulum stress aggravator (ERSA) anticancer drug. The implication of the steroidogenic acute regulator-related lipid transfer protein 5 (STARD5) in this compound's mechanism of action has been identified, suggesting this compound disturbs cholesterol homeostasis via STARD5, which delivers an ERSA molecule to the ER. This discovery is a key step towards advancing this compound into clinical trials (Perreault et al., 2018).
Improving Anticancer Activity and Selectivity
Further research into this compound has focused on enhancing its anticancer activity and selectivity. Studies on this compound-related compounds showed that modifications in the molecule's structure could increase its anticancer efficacy. Specifically, the protection of the 3α-hydroxyl of this compound through ester or carbamate formation stabilized the molecule against phase I metabolic enzymes without affecting its anticancer activity. These findings support the use of a pro-drug strategy to improve this compound's properties for future clinical trials (Perreault et al., 2016).
Synthesis and In Vivo Potency
The development of a liquid phase chemical synthesis of this compound has been reported, enabling the production of gram-quantity scales of the compound for preclinical assays. In vivo studies using a xenograft model in mice showed that this compound blocked tumor progression significantly, demonstrating its potential as a pro-apoptotic agent for cancer treatment (Maltais et al., 2014).
Antitumor Activity in Ovarian and Pancreatic Cancers
This compound has shown promising activity against ovarian and pancreatic cancers. Studies revealed that this compound had inhibitory effects on the growth of ovarian (OVCAR-3) and pancreatic (PANC-1) cancer cells. The compound's efficacy was further validated in vivo, where it demonstrated substantial growth inhibition of tumors in xenograft models, further emphasizing its potential as an anticancer agent (Kenmogne et al., 2015).
Properties
Molecular Formula |
C40H52N4O4 |
---|---|
Molecular Weight |
652.88 |
IUPAC Name |
(4-((2S,3S,5S,8R,9S,10S,13S,14S,17R)-17-Ethynyl-3,17-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-2-yl)piperazin-1-yl)((S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C40H52N4O4/c1-4-40(48)18-16-30-28-13-12-27-24-35(45)34(25-38(27,2)29(28)15-17-39(30,40)3)42-20-22-43(23-21-42)37(47)33-10-7-19-44(33)36(46)32-14-11-26-8-5-6-9-31(26)41-32/h1,5-6,8-9,11,14,27-30,33-35,45,48H,7,10,12-13,15-25H2,2-3H3/t27-,28+,29-,30-,33-,34-,35-,38-,39-,40-/m0/s1 |
InChI Key |
HOUNMJYTCWEHQD-WGQHWTFVSA-N |
SMILES |
O=C(N1CCN([C@H]2C[C@]3(C)[C@@]4([H])CC[C@]5(C)[C@](O)(C#C)CC[C@@]5([H])[C@]4([H])CC[C@@]3([H])C[C@@H]2O)CC1)[C@H]6N(C(C7=NC8=CC=CC=C8C=C7)=O)CCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RM133; RM 133; RM-133 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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